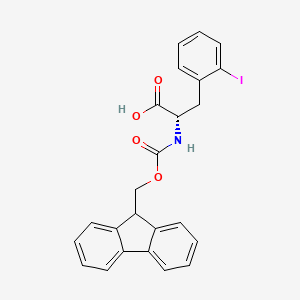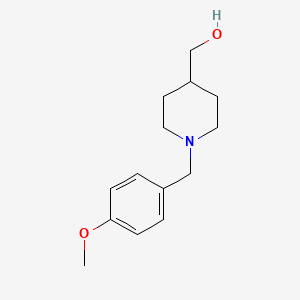![molecular formula C18H24N4O4 B1456078 N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide CAS No. 1306739-30-9](/img/structure/B1456078.png)
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H24N4O4 . It likely contains a piperidine ring, an ethoxyphenyl group, and a dioxopyrrolidinyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 608.5±55.0 °C at 760 mmHg . The melting point was not available .Scientific Research Applications
Synthesis and Spectral Analysis
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide derivatives have been synthesized through a series of steps, starting from compounds like ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate. The structures of these compounds are elucidated using NMR, IR, and mass spectral data. This process contributes to the development of compounds with potential biological activities (Khalid, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).
Antibacterial Study
These compounds have been screened for their antibacterial properties. They exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Khalid, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).
Enzyme Inhibition for Neurodegenerative Diseases
Some derivatives of N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide have been evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These activities are crucial in the context of neurodegenerative diseases like Alzheimer's, making these compounds potential therapeutic agents (Sağlık, ÇEVİK, 2020).
Antidepressant and Nootropic Activities
Certain derivatives also exhibit antidepressant and nootropic activities, which are relevant in the treatment of mental health disorders. These activities were determined through various tests in mice, suggesting their potential use in central nervous system (CNS) related therapies (Thomas, Nanda, Kothapalli, Hamane, 2016).
Anticancer Potential
These compounds have also been investigated for their potential anticancer properties. Studies suggest that certain derivatives exhibit significant anticancer activity, indicating their relevance in the development of new cancer therapies (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, Shah, 2018).
Mechanism of Action
Target of Action
The primary target of N’-(1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-3-carbohydrazide is the human GABA transporter 1 (GAT1) . GAT1 is a protein that plays a crucial role in the reuptake of the neurotransmitter GABA (gamma-aminobutyric acid) from the synaptic cleft .
Mode of Action
N’-(1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-3-carbohydrazide interacts with GAT1, inhibiting the reuptake of GABA . This results in an increased concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity .
Biochemical Pathways
The inhibition of GABA reuptake by N’-(1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-3-carbohydrazide affects the GABAergic neurotransmission pathway . This pathway is critical in maintaining the balance between neuronal excitation and inhibition. By increasing the availability of GABA, the compound enhances the inhibitory effect of this neurotransmitter, thereby reducing neuronal excitability .
Pharmacokinetics
The compound has shown considerable in vitro permeability across the blood-brain barrier (BBB), suggesting good bioavailability in the central nervous system . .
Result of Action
The enhanced inhibitory effect of GABA due to the action of N’-(1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-3-carbohydrazide can result in a decrease in convulsive seizure episodes, making it a potential candidate for anticonvulsant activity .
properties
IUPAC Name |
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-2-26-14-7-5-13(6-8-14)22-16(23)10-15(18(22)25)20-21-17(24)12-4-3-9-19-11-12/h5-8,12,15,19-20H,2-4,9-11H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWWEZGFPDSZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-[4-hydroxy-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455998.png)
![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)






![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)

![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)